molecular formula C23H27N3O4 B12179860 N-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide

N-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide

Cat. No.: B12179860
M. Wt: 409.5 g/mol
InChI Key: SDAIGAFGQJHYAV-UHFFFAOYSA-N
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Description

N-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a benzylpiperazine moiety, which is known for its diverse biological activities, and a benzodioxine ring, which is often found in bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide typically involves multiple steps. One common method starts with the preparation of the benzylpiperazine intermediate. This intermediate is then reacted with a suitable carboxylic acid derivative to form the final product. The reaction conditions often include the use of solvents like methanol or ethanol and catalysts such as sodium cyanoborohydride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over temperature, pressure, and pH. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzylpiperazine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide involves its interaction with specific molecular targets. The benzylpiperazine moiety is known to interact with neurotransmitter receptors, while the benzodioxine ring can modulate enzyme activity. These interactions can lead to various biological effects, such as antimicrobial or anti-inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(4-benzylpiperazin-1-yl)propoxy]-7-methoxy-3-substituted phenyl-2H-chromen-2-one
  • 3-(4-benzylpiperazin-1-yl)-1-(4-ethoxyphenyl)-2-phenylpropan-1-one

Uniqueness

N-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide is unique due to its combination of a benzylpiperazine moiety and a benzodioxine ring. This structural arrangement provides a distinct set of chemical and biological properties that are not commonly found in other similar compounds.

Properties

Molecular Formula

C23H27N3O4

Molecular Weight

409.5 g/mol

IUPAC Name

N-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide

InChI

InChI=1S/C23H27N3O4/c27-22(26-14-12-25(13-15-26)16-18-6-2-1-3-7-18)10-11-24-23(28)21-17-29-19-8-4-5-9-20(19)30-21/h1-9,21H,10-17H2,(H,24,28)

InChI Key

SDAIGAFGQJHYAV-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=O)CCNC(=O)C3COC4=CC=CC=C4O3

Origin of Product

United States

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